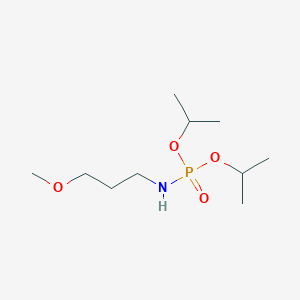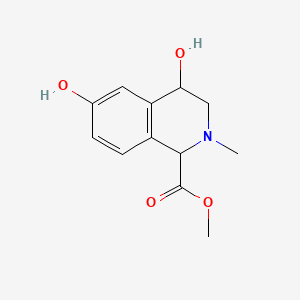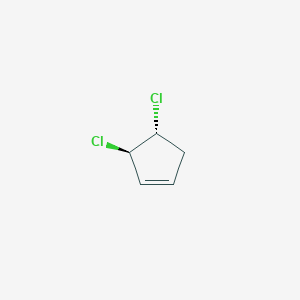
Hippuric acid, o-methoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of hippuric acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a methoxy group at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid, o-methoxy-, methyl ester typically involves the esterification of o-methoxyhippuric acid with methanol. One common method is the reaction of o-methoxyhippuric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hippuric acid, o-methoxy-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: o-Methoxyhippuric acid and methanol.
Oxidation: o-Hydroxyhippuric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hippuric acid, o-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of hippuric acid, o-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may undergo metabolic transformations to form active metabolites that exert specific effects. For example, the ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hippuric acid: The parent compound without the methoxy and ester groups.
Methyl hippurate: The esterified form of hippuric acid without the methoxy group.
o-Methoxyhippuric acid: The carboxylic acid form without the ester group.
Uniqueness
Hippuric acid, o-methoxy-, methyl ester is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, while the ester group affects its solubility and stability .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
methyl 2-[(2-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-9-6-4-3-5-8(9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
DMFZPUCQOXSNME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)

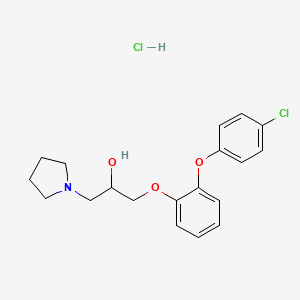
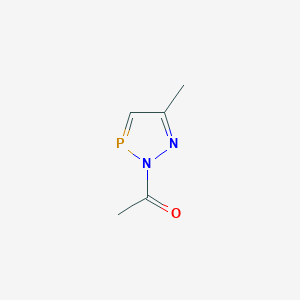

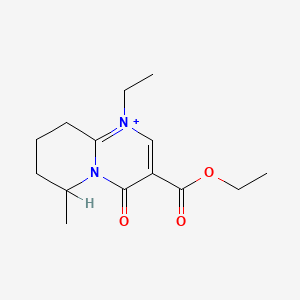
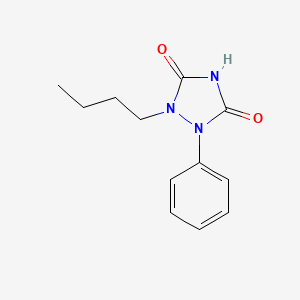

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
